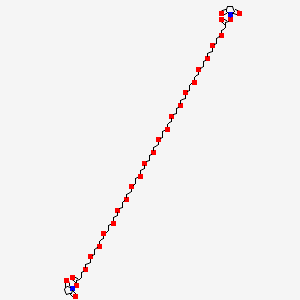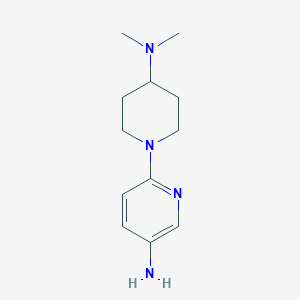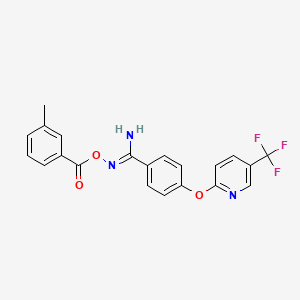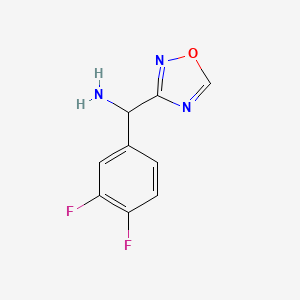![molecular formula C11H16N2O2 B6352313 Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate CAS No. 1155158-76-1](/img/structure/B6352313.png)
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol. This compound contains a methyl ester group, an amine group linked to a pyridinylmethyl moiety, and a butanoate chain. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Vorbereitungsmethoden
The synthesis of Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate involves several steps. One common method includes the reaction of pyridin-2-ylmethanamine with methyl 3-bromobutanoate under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and ester functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate can be compared with other similar compounds, such as:
Methyl 3-amino-3-(pyridin-2-yl)butanoate: This compound has a similar structure but differs in the position of the amino group.
N-methyl-N-(2-pyridinylmethyl)-beta-alanine dihydrochloride: This compound has a similar pyridinylmethyl moiety but differs in the overall structure and functional groups.
Eigenschaften
IUPAC Name |
methyl 3-(pyridin-2-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-11(14)15-2)13-8-10-5-3-4-6-12-10/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMELJMEQIBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)


![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)



![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)
